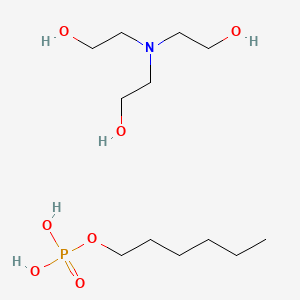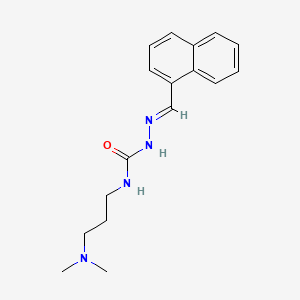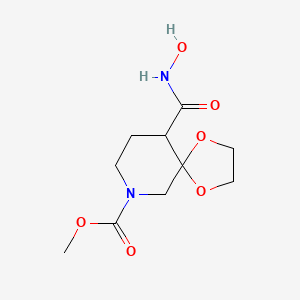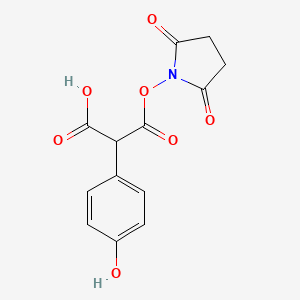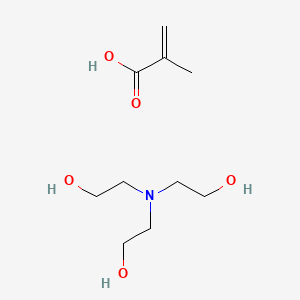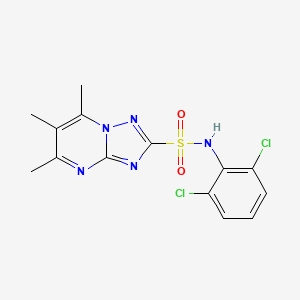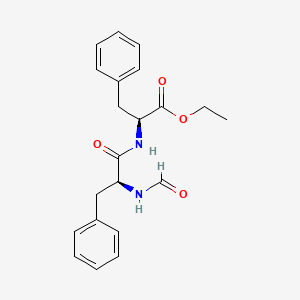![molecular formula C12H27N5O B12684849 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile CAS No. 68855-50-5](/img/structure/B12684849.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, reaction products with propylene oxide and triethylenetetramine, is a complex chemical compound formed through the reaction of 2-propenenitrile (also known as acrylonitrile), propylene oxide, and triethylenetetramine. This compound is used in various industrial applications due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenenitrile, reaction products with propylene oxide and triethylenetetramine, involves the reaction of acrylonitrile with propylene oxide and triethylenetetramine under controlled conditions. The reaction typically occurs in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and efficiency. The process may include steps such as purification and separation to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenenitrile, reaction products with propylene oxide and triethylenetetramine, can undergo various chemical reactions, including:
Polymerization: The compound can polymerize, especially in the presence of initiators or catalysts.
Hydration: The nitrile group can be hydrated to form amides or acids.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and catalysts that facilitate polymerization or substitution reactions. Conditions such as temperature, solvent, and pH can significantly influence the reaction outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, polymerization can lead to the formation of various polymeric materials, while hydration can produce amides or acids .
Applications De Recherche Scientifique
2-Propenenitrile, reaction products with propylene oxide and triethylenetetramine, has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various polymers and chemical intermediates.
Biology: Investigated for its potential use in biochemical assays and as a reagent in biological research.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, in polymerization reactions, the compound can act as a monomer that forms long polymer chains through the action of catalysts or initiators. In biological systems, it may interact with enzymes or other proteins, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acrylonitrile: A key reactant in the synthesis of the compound, known for its use in the production of plastics and synthetic fibers.
Propylene Oxide: Another reactant, used in the production of polyurethanes and other polymers.
Triethylenetetramine: A chelating agent used in various chemical and industrial applications
Uniqueness
The uniqueness of 2-propenenitrile, reaction products with propylene oxide and triethylenetetramine, lies in its ability to combine the properties of its reactants, resulting in a compound with versatile chemical reactivity and a wide range of applications. Its ability to undergo polymerization and other chemical reactions makes it valuable in both research and industrial settings .
Propriétés
Numéro CAS |
68855-50-5 |
|---|---|
Formule moléculaire |
C12H27N5O |
Poids moléculaire |
257.38 g/mol |
Nom IUPAC |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane;prop-2-enenitrile |
InChI |
InChI=1S/C6H18N4.C3H3N.C3H6O/c7-1-3-9-5-6-10-4-2-8;1-2-3-4;1-3-2-4-3/h9-10H,1-8H2;2H,1H2;3H,2H2,1H3 |
Clé InChI |
WHPFDFHXPDRYFX-UHFFFAOYSA-N |
SMILES canonique |
CC1CO1.C=CC#N.C(CNCCNCCN)N |
Numéros CAS associés |
68400-65-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


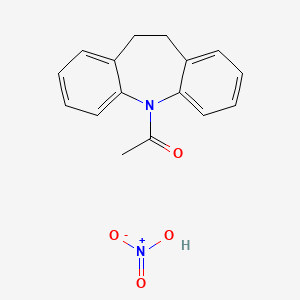
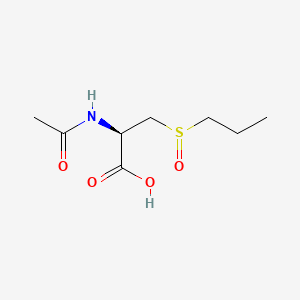
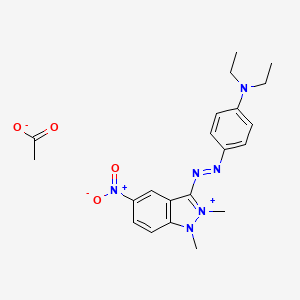
![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
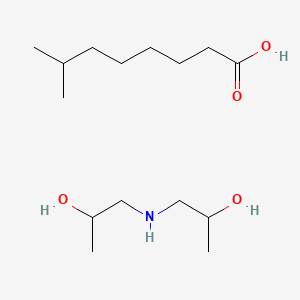
![3-[(2-Hydroxyethoxy)methylphosphinoyl]propionic acid](/img/structure/B12684801.png)
